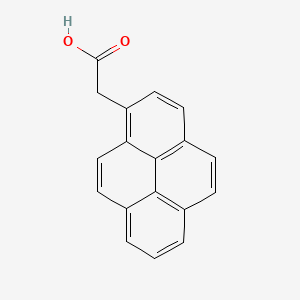

1-Pyreneacetic acid

説明

Synthesis Analysis

The synthesis of compounds related to 1-pyreneacetic acid, such as pyrene-modified peptide nucleic acids (PNAs), demonstrates the compound's versatility. For instance, PNAs containing 1 to 3 this compound units have been synthesized, displaying sequence-selective switch-on of pyrene excimer emission upon forming PNA2DNA triplexes, indicating the compound's utility in biochemistry and molecular biology for specific gene mutation detection and supramolecular architecture construction (Manicardi et al., 2014).

Molecular Structure Analysis

The structural analysis of this compound and its derivatives, such as in the study of their interactions with silver nanoparticles, reveals insights into the role of the aliphatic units between the pyrene and carboxylic groups. This investigation showcases the compound's adsorption and desorption behaviors, providing foundational knowledge for designing pyrene-based fluorescence sensors, especially in cellular imaging (Ly et al., 2017).

Chemical Reactions and Properties

This compound's reactivity and chemical properties are highlighted by its integration into nucleic acid analogs, leading to the creation of switchable probes and supramolecular assemblies. Its incorporation into PNAs and the subsequent selective excimer emission underline its promising applications in developing advanced molecular tools for genetic analysis (Manicardi et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their fluorescence behavior upon binding with silver nanoparticles, shed light on their potential for sensor development. The comparative study of pyrene carboxylic acids, including this compound, demonstrates their capability for fluorescence quenching and the influence of molecular structure on their interaction with metallic nanoparticles, paving the way for novel sensor designs (Ly et al., 2017).

Chemical Properties Analysis

Exploring the chemical properties of this compound through its derivatives provides insights into its application potential in various fields. Its ability to form stable complexes with DNA, as seen in the synthesis of PNAs containing pyreneacetic acid units, illustrates its utility in bioanalytical applications and the creation of functional materials for genetic research and diagnostics (Manicardi et al., 2014).

科学的研究の応用

Photophysical Properties

- Supramolecular Assemblies : 1-Pyreneacetic acid forms a supermolecule with certain polypyridine complexes in the presence of Zn2+ ions, which is significant for applications in clinical chemistry, chemical sensing, photocatalysis, and biophysics due to its luminescent properties with long lifetimes (Juris & Prodi, 2001).

Interactions with Nanoparticles

- Adsorption and Desorption on Silver Nanoparticles : Studies on the interaction of this compound with silver nanoparticles provide insights for designing pyrene-based fluorescence sensors in cellular imaging (Ly et al., 2017).

Functionalization of Carbon Nanotubes

- Noncovalent Functionalization of SWNTs : The noncovalent interactions of this compound with single-walled carbon nanotubes (SWNTs) have implications for their selectivity and applicability in postproduction separation (Anilkumar et al., 2011).

DNA Interactions

- PNA2DNA Triplexes : Pyrene derivatives, including this compound, have been incorporated into peptide nucleic acids (PNAs), showing sequence-selective switch-on of pyrene excimer emission in the presence of target DNA (Manicardi et al., 2014).

Metal Complexes and Biological Activity

- Structural Features and Biological Activities : this compound is part of a group of acetic acid derivatives that form coordination compounds with significant structural features and biological activities (Lazou et al., 2023).

Purification of Carbon Nanotubes

- Purification Method for SWNTs : A method combining oxidative acid treatment and noncovalent functionalization with this compound effectively purifies single-walled carbon nanotubes, maintaining their solvent-dispersible nature (Lu et al., 2010).

Fluorescence Signaling

- Turn-On Fluorescence Signaling : A study on the hydrolysis of 1-pyrenecarbohydrazide to this compound shows potential for Cu2+-selective fluorescence signaling in water treatment and semiconductor wastewater analysis (Ryu et al., 2017).

将来の方向性

1-Pyreneacetic acid has been used in the synthesis of peptide nucleic acid (PNA) probes . These PNAs containing this compound units have sequences complementary to specific point mutations, such as the cystic fibrosis W1282X point mutation . This suggests potential future applications in the field of genetic diagnostics and therapeutics.

Relevant Papers this compound has been discussed in several papers. For instance, it has been used in studies investigating the effect of surfactants on hydrate particle agglomeration in liquid hydrocarbon continuous systems . Another paper discusses the use of pyrene-modified PNAs for stacking interactions and selective excimer emission in PNA2DNA triplexes .

作用機序

Target of Action

1-Pyreneacetic acid is a negatively charged pyrene derivative

Mode of Action

It has been proposed as a titrating reagent for the standardization titration of Grignard reagents and n-butyl lithium (n-BuLi) . This suggests that it may interact with these targets to bring about a change in their state or activity.

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating its role in multiple chemical reactions .

Result of Action

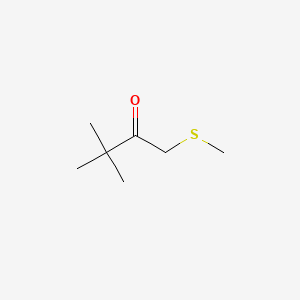

This compound has been used in the synthesis of various compounds, such as N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide, a pyrene amide based Pd 2+ probe . It has also been used to functionalize single-walled carbon nanotube field effect transistors (CNT FETs) . These applications suggest that the compound can induce significant molecular and cellular changes.

生化学分析

Biochemical Properties

1-Pyreneacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes, proteins, and other biomolecules, such as Grignard reagents and n-butyl lithium, serving as a titrating reagent . Additionally, it is used in the synthesis of pyrene-modified β-cyclodextrin and peptide nucleic acid probes . These interactions are primarily non-covalent, involving reversible binding to the target molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the functionalization of single-walled carbon nanotube field-effect transistors, which can impact cellular signaling and metabolic pathways . The compound’s interactions with cellular components can lead to changes in gene expression and metabolic flux, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to form non-covalent bonds with target molecules allows it to modulate enzyme activity and gene expression, leading to various cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant adverse effects . At high doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular functions . It is crucial to determine the appropriate dosage to minimize potential toxicity while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with different subcellular environments providing distinct biochemical contexts for its interactions.

特性

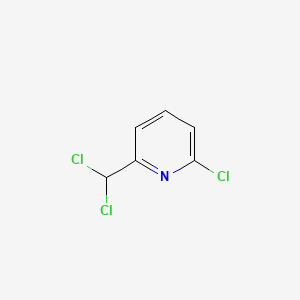

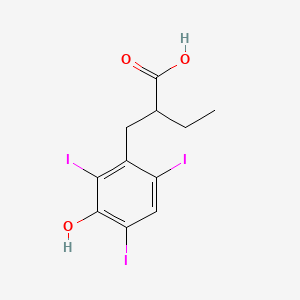

IUPAC Name |

2-pyren-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJCLYBBPUHKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215052 | |

| Record name | 1-Pyreneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64709-55-3 | |

| Record name | 1-Pyreneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyreneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1220277.png)